![molecular formula C10H8N4O4 B2464979 4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoic acid CAS No. 402720-88-1](/img/structure/B2464979.png)
4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoic acid
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Overview
Description
“4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoic acid” is a compound that contains a 1H-1,2,4-triazole ring, which is a class of heterocyclic compounds . The 1H-1,2,4-triazole ring is bonded to a benzoic acid group through a methyl bridge. The triazole ring carries a nitro group, which is a strong electron-withdrawing group.
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . The strategy for the synthesis of substituted furazans, which are structurally similar to the compound , involves the reaction of 1-amino-3-nitro-1H-1,2,4-triazole with 2,2,2-trifluoro-N-(4-nitrosofurazan-3-yl)acetamide in the presence of dibromoisocyanuric acid . This is followed by the removal of the trifluoroacetyl protecting group to afford aminofurazan . Transformation of the amino group in the latter made it possible to synthesize the corresponding nitro, azo, and methylene dinitramine substituted furazans .Molecular Structure Analysis
The molecular structure of “4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoic acid” is characterized by a 1H-1,2,4-triazole ring attached to a benzoic acid group via a methyl bridge . The triazole ring carries a nitro group, which is a strong electron-withdrawing group. This structure is also confirmed by NMR and MS analysis .Chemical Reactions Analysis
The compound can undergo various chemical reactions due to the presence of the nitro group and the 1H-1,2,4-triazole ring . For instance, the amino group in aminofurazan can be transformed to synthesize the corresponding nitro, azo, and methylene dinitramine substituted furazans .Physical And Chemical Properties Analysis
The compounds synthesized are thermally stable with decomposition onset temperatures ranging from 147–228 °C . They exhibit acceptable densities (1.77–1.80 g cm −3) and optimal oxygen balance . Their standard enthalpies of formation (576–747 kcal kg −1) were determined experimentally by combustion calorimetry .Scientific Research Applications
- Applications :
- Solid Composite Propellants : It can serve as a potential component in solid composite propellants due to its acceptable density (1.77–1.80 g/cm³) and optimal oxygen balance. These propellants exhibit comparable or improved specific impulse levels compared to existing compounds like CL-20, HMX, and RDX .
- Applications :
- Applications :
Energetic Materials and Propellants
Anticancer Drug Design
Analytical Chemistry
Drug Discovery and Biologically Active Compounds
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been shown to exhibit cytotoxic activities against tumor cell lines , suggesting potential targets within these cells.
Mode of Action
It’s known that the compound contains a new explosophore (3-nitro-1h-1,2,4-triazol-1-yl)-nno-azoxy moiety . The presence of this moiety suggests that
properties
IUPAC Name |
4-[(3-nitro-1,2,4-triazol-1-yl)methyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4O4/c15-9(16)8-3-1-7(2-4-8)5-13-6-11-10(12-13)14(17)18/h1-4,6H,5H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIXUDTSYBZWQLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=NC(=N2)[N+](=O)[O-])C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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